2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine
Brand Name: Vulcanchem
CAS No.: 919085-43-1
VCID: VC3409135
InChI: InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
SMILES: C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl
Molecular Formula: C9H5BrClN3
Molecular Weight: 270.51 g/mol

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

CAS No.: 919085-43-1

Cat. No.: VC3409135

Molecular Formula: C9H5BrClN3

Molecular Weight: 270.51 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine - 919085-43-1

Specification

CAS No. 919085-43-1
Molecular Formula C9H5BrClN3
Molecular Weight 270.51 g/mol
IUPAC Name 2-(3-bromophenyl)-4-chloro-1,3,5-triazine
Standard InChI InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
Standard InChI Key IMOQXTFTPJMIBS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl
Canonical SMILES C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl

Introduction

Chemical Properties and Structural Characteristics

2-(3-Bromo-phenyl)-4-chloro- triazine possesses a definitive molecular structure that dictates its chemical behavior and reactivity patterns. Understanding these fundamental properties is essential for researchers working with this compound in laboratory settings and for developing potential applications.

Molecular Structure and Identification Data

The compound features a 1,3,5-triazine core with a 3-bromophenyl substituent at position 2 and a chlorine atom at position 4. This structural arrangement contributes to its unique chemical identity and reactivity profile. The detailed identification parameters are presented in Table 1 .

Table 1: Identification Parameters of 2-(3-Bromo-phenyl)-4-chloro- triazine

ParameterValue
CAS Registry Number919085-43-1
IUPAC Name2-(3-bromophenyl)-4-chloro-1,3,5-triazine
Molecular FormulaC₉H₅BrClN₃
Molecular Weight270.51 g/mol
Standard InChIInChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
Standard InChIKeyIMOQXTFTPJMIBS-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl
PubChem Compound ID57372333

Future Research Directions

Given the relatively limited specific literature on 2-(3-Bromo-phenyl)-4-chloro- triazine, there are numerous potential avenues for future research that could expand understanding of this compound and its applications.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could elucidate how the specific structural features of 2-(3-Bromo-phenyl)-4-chloro- triazine contribute to its chemical reactivity and potential biological activities. Comparative studies with similar triazine derivatives could provide valuable insights into the effects of substitution patterns on various properties.

Exploration of Synthetic Utility

The potential utility of 2-(3-Bromo-phenyl)-4-chloro- triazine as a building block in organic synthesis represents a promising area for further investigation. Research could focus on developing selective transformation methods that exploit the differential reactivity of the bromine and chlorine substituents.

Biological Activity Screening

Comprehensive screening for potential biological activities could reveal previously unidentified applications for 2-(3-Bromo-phenyl)-4-chloro- triazine in medicinal chemistry. Given the diverse bioactivities reported for other triazine derivatives, systematic evaluation across multiple biological assays would be valuable.

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